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Compound of Interest

(4-Methylpiperazin-1-yl)(4-
Compound Name:
nitrophenyl)methanone

cat. No.: B1298988

Disclaimer: The user-provided CAS number 21091-98-5 is ambiguous in the scientific literature.
This guide focuses on the well-characterized compound 2-Bromo-a-ergocryptine, commonly
known as Bromocriptine, which is frequently associated with similar CAS numbers and
pharmacological inquiries. The mesylate salt of Bromocriptine has the CAS number 22260-51-
1.

Introduction

2-Bromo-a-ergocryptine, commercially known as Bromocriptine, is a semisynthetic ergot
alkaloid derivative with potent dopaminergic activity. It is a crucial therapeutic agent in the
management of various endocrine and neurological disorders. This technical guide provides a
comprehensive overview of its properties, mechanism of action, therapeutic applications, and
detailed experimental protocols for researchers, scientists, and drug development
professionals.

Physicochemical Properties

Bromocriptine is a complex molecule with specific physicochemical characteristics that
influence its formulation and biological activity. The data presented here pertains to
Bromocriptine Mesylate.
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Property

Value

Reference

IUPAC Name

(5'a)-2-Bromo-12'-hydroxy-2'-
(1-methylethyl)-5'-(2-
methylpropyl)ergotaman-
3',6',18-trione

monomethanesulfonate

[1]

CAS Number

22260-51-1 (Mesylate Salt)

[2](3]

Molecular Formula

C32H40BrNsOs - CH4aSOs

[2](3]

Molecular Weight 750.70 g/mol [2][3]
White to off-white crystalline

Appearance ] [4]
solid

Melting Point 192 - 196 °C [1]
Water: Practically insoluble[1]
Methanol: Freely soluble[1]

» Ethanol: Soluble[1] DMSO:

Solubility
Soluble to 100 mM[3]
Dimethylformamide (DMF):
~30 mg/mL[5]

pKa 4.9 (in water at 25 °C) [1]

Optical Activity

[0]20/D +95° to +105° (c=1in

methanol:dichloromethane 1:1)

[4]

Pharmacological Profile
Mechanism of Action

Bromocriptine's primary mechanism of action is as a potent agonist at dopamine D2 receptors

and a partial agonist/antagonist at D1 receptors.[6] It also interacts with other monoaminergic

receptors, which contributes to its therapeutic effects and side effect profile.

Receptor Binding Affinity

The following table summarizes the binding affinities of Bromocriptine for various receptors.
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Receptor Subtype Binding Affinity (Ki, nM)
Dopamine D2 12.2

Dopamine D3 12.2

Dopamine D1 1,659

Serotonin 5-HT1A 12.9

Serotonin 5-HT1D 10.7

ol-Adrenergic 1.12-4.17

Source: Cayman Chemical Product Information[2]

Signaling Pathways
Dopamine D2 Receptor Signhaling

Bromocriptine's agonism at D2 receptors, which are Gai/o-coupled, leads to the inhibition of
adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of
downstream effectors.
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Dopamine D2 Receptor Signaling Pathway

Regulation of Prolactin Secretion

In the anterior pituitary, dopamine acts as a physiological inhibitor of prolactin secretion.
Bromocriptine mimics this action by stimulating D2 receptors on lactotroph cells, leading to
reduced prolactin synthesis and release.
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Inhibition of Prolactin Secretion

Therapeutic Uses

Bromocriptine is indicated for the treatment of a variety of medical conditions:

e Hyperprolactinemia-Associated Dysfunctions: Including amenorrhea, galactorrhea, infertility,
and hypogonadism.[7][8]

e Prolactin-Secreting Adenomas: It can reduce tumor size and normalize prolactin levels.[9]

o Acromegaly: Used as an adjunct to surgery and/or radiotherapy to lower growth hormone
levels.[7][8]
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o Parkinson's Disease: Employed as an adjunct to levodopa to manage symptoms like
stiffness, tremors, and poor muscle control.[7][8]

o Type 2 Diabetes Mellitus: A quick-release formulation (Cycloset®) is used as an adjunct to
diet and exercise to improve glycemic control.[7]

Experimental Protocols

Quantification of Bromocriptine in Human Plasma by
HPLC-UV

This protocol describes a validated method for the determination of bromocriptine in human
plasma.[6]

6.1.1. Materials and Reagents

Bromocriptine Mesylate Reference Standard

Droperidol (Internal Standard)

HPLC Grade Acetonitrile, Methanol, Hexane, Chloroform

Trifluoroacetic Acid (TFA)

Deionized Water

Human Plasma with EDTA

6.1.2. Chromatographic Conditions
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Parameter Condition

Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 pm)

Isocratic mixture of 0.1% TFA in water,

Mobile Phase methanol, and acetonitrile (e.g., 45:27.5:27.5,
vIvIv)

Flow Rate 1.0 mL/min

Injection Volume 20 pL

Detection UV at 240 nm

Column Temperature Ambient

6.1.3. Sample Preparation

e To 100 pL of plasma, add 100 pL of internal standard solution (Droperidol in methanol).

e Add 200 pL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

e Add 0.50 mL of hexane:chloroform (70:30, v/v) and vortex for an additional 30 seconds.[6]
o Centrifuge at 3950 x g for 10 minutes.[6]

o Transfer the upper organic phase to a clean tube.

o Evaporate the solvent to dryness under a gentle stream of nitrogen.

o Reconstitute the residue in 100 pL of the mobile phase.

e Inject 20 pL into the HPLC system.

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/pdf/Application_Note_and_Protocol_Quantification_of_Bromocriptine_in_Human_Plasma_using_a_Validated_HPLC_UV_Method.pdf
https://www.benchchem.com/pdf/Application_Note_and_Protocol_Quantification_of_Bromocriptine_in_Human_Plasma_using_a_Validated_HPLC_UV_Method.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Plasma Sample
(100 pL)

i

Add Internal
Standard

Protein Precipitation
(Acetonitrile)

Liquid-Liquid
Extraction

[#]
<

Centrifugation

Evaporation

Reconstitution

Al
JUEHE

s
s~
—
@

Analysis

<L

Inject into
HPLC System

Chromatographic
Separation (C18)

UV Detection
nm)

—~
N
S
o

L)
U

Quantification

I

Click to download full resolution via product page

HPLC Analysis Workflow
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In Vitro Dopamine D2 Receptor Agonist Assay (CAMP
Inhibition)

This assay measures the ability of a test compound to inhibit cAMP production following the
activation of Gai/o-coupled D2 receptors.[10]

6.2.1. Materials and Reagents

CHO or HEK?293 cells stably expressing the human Dopamine D2 Receptor.

Standard cell culture medium (e.g., DMEM/F-12) with supplements.

Assay buffer.

Forskolin (adenylyl cyclase activator).

cAMP detection kit (e.g., HTRF, fluorescence polarization, or ELISA-based).
6.2.2. Protocol

o Cell Plating: Seed cells into 96- or 384-well assay plates to achieve 80-90% confluency on
the day of the assay.

e Compound Preparation: Prepare serial dilutions of Bromocriptine.

e Cell Treatment:

[¢]

Remove culture medium and wash cells.

o

Add assay buffer containing various concentrations of Bromocriptine.

o

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

o

Add a fixed concentration of forskolin to stimulate cCAMP production and incubate.
o Cell Lysis and cAMP Measurement:

o Lyse the cells according to the cAMP kit protocol.
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o Measure intracellular cAMP levels using the detection Kit.

o Data Analysis:

o Plot the cAMP concentration against the logarithm of the Bromocriptine concentration.

o Use non-linear regression to fit a dose-response curve and determine the EC50 value.
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cAMP Inhibition Assay Workflow
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Radioligand Binding Assay for Dopamine D2/D3
Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity
(Ki) of Bromocriptine.[11]

6.3.1. Materials and Reagents

Cell membranes from CHO or HEK293 cells expressing the human Dopamine D2 or D3
receptor.

» Radioligand (e.g., [3H]-Spiperone).
e Unlabeled Bromocriptine.
o Assay buffer (e.g., Tris-HCI with cofactors).
¢ Non-specific binding control (e.g., 10 uM Haloperidol).
o Glass fiber filters.
 Scintillation counter and fluid.
6.3.2. Protocol
¢ Reaction Setup: In a 96-well plate, combine:
o Cell membranes.
o Afixed concentration of the radioligand.

o Varying concentrations of unlabeled Bromocriptine (for competition curve) or buffer (for
total binding) or non-specific binding control.

 Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes
at room temperature).
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« Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell
harvester. This separates bound from free radioligand.

e Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound
radioligand.

¢ Quantification:
o Place filters in scintillation vials with scintillation fluid.
o Quantify radioactivity using a scintillation counter.
o Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.

o Determine the IC50 (concentration of Bromocriptine that inhibits 50% of specific binding)
from the competition curve.

o Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

2-Bromo-a-ergocryptine (Bromocriptine) is a well-established dopamine D2 receptor agonist
with significant therapeutic applications. Its multifaceted pharmacological profile makes it a
valuable tool in the treatment of various endocrine and neurological disorders. The detailed
methodologies provided in this guide offer a framework for researchers to further investigate its
properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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